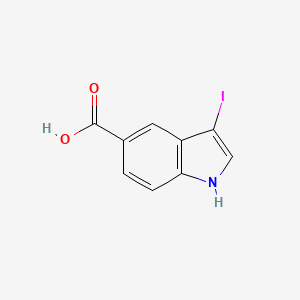

3-iodo-1H-indole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1H-indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c10-7-4-11-8-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRKORQSFPAVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=CN2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Precision Synthesis of 3-iodo-1H-indole-5-carboxylic acid

Executive Summary

This technical guide details the regioselective synthesis of 3-iodo-1H-indole-5-carboxylic acid , a critical scaffold in medicinal chemistry. This compound serves as a versatile intermediate for Suzuki-Miyaura and Sonogashira cross-coupling reactions, enabling the rapid diversification of kinase inhibitors and other bioactive heterocycles.

The protocol prioritizes N-Iodosuccinimide (NIS) over elemental iodine (

Part 1: Strategic Analysis & Mechanism

Regioselectivity and Electronic Effects

The indole nucleus is electron-rich, typically undergoing electrophilic aromatic substitution (EAS) at the C3 position. However, the 5-carboxylic acid group is an electron-withdrawing group (EWG).

-

Inductive Effect (-I): Pulls electron density from the benzene ring.

-

Resonance Effect (-M): Delocalizes electron density, slightly deactivating the pyrrole ring.

Despite this deactivation, the C3 position remains the most nucleophilic site compared to C2 or the benzene ring positions. The use of a polar aprotic solvent like DMF or Acetonitrile stabilizes the polar transition state (Sigma complex) and enhances the solubility of the polar starting material.

Mechanistic Pathway

The reaction proceeds via a standard EAS mechanism. The NIS is activated (often thermally or by trace acid), generating an electrophilic iodine species that attacks C3.

Figure 1: Mechanistic pathway of electrophilic iodination at the C3 position of the indole core.[1]

Part 2: Experimental Protocol

Reagent Table & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role |

| 1H-indole-5-carboxylic acid | 161.16 | 1.0 | Substrate |

| N-Iodosuccinimide (NIS) | 224.98 | 1.05 - 1.1 | Iodinating Agent |

| DMF (N,N-Dimethylformamide) | 73.09 | Solvent (0.2 M) | Reaction Medium |

| Sodium Thiosulfate (10% aq) | - | Excess | Quenching Agent |

| Ethyl Acetate | - | - | Extraction Solvent |

Step-by-Step Synthesis Workflow

Step 1: Preparation of the Reaction Vessel

-

Charge a clean, dry round-bottom flask with a magnetic stir bar.

-

Add 1H-indole-5-carboxylic acid (1.0 equiv).

-

Add DMF (approx. 5 mL per mmol of substrate).

-

Note: The starting material must be fully dissolved. If turbidity persists, mild sonication is permissible.

Step 2: Controlled Iodination

-

Cool the solution to 0°C using an ice bath. While the reaction can proceed at room temperature (RT), cooling minimizes the risk of over-iodination or oxidation.

-

Add NIS (1.05 equiv) portion-wise over 5–10 minutes.

-

Expert Insight: Adding NIS in a single bolus can cause a localized exotherm and transient high concentration, promoting side reactions. Portion-wise addition ensures selectivity.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–4 hours .

Step 3: Process Control (Validation)

-

Monitor reaction progress via TLC (Mobile Phase: 5% MeOH in DCM or 50% EtOAc in Hexanes) or LC-MS .

-

Endpoint: Disappearance of the starting material peak (M+H = 162) and appearance of the product peak (M+H = 288, characteristic iodine isotope pattern absent but mass shift +126 Da).

Step 4: Workup & Isolation

-

Quench: Pour the reaction mixture into 10 volumes of ice-cold water containing 10% sodium thiosulfate (

) .-

Purpose: Thiosulfate reduces any unreacted iodine (

) to iodide (

-

-

Precipitation: The product is often less soluble in water than the starting material. If a precipitate forms:

-

Filter the solid using a Büchner funnel.

-

Wash the cake with copious water to remove DMF and succinimide.

-

-

Extraction (Alternative): If no precipitate forms (due to DMF solubilization):

Step 5: Purification

-

Recrystallization: The crude solid can usually be recrystallized from an Ethanol/Water mixture or Acetonitrile .

-

Flash Chromatography: If high purity (>98%) is required for biological assays, purify via silica gel chromatography (Gradient: 0-10% Methanol in DCM).

Part 3: Process Validation & Characterization

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

NMR Spectroscopy (Predicted)

-

NMR (DMSO-

- ~11.5-12.0 ppm (s, 1H, NH): Broad singlet, characteristic of the indole NH.

- ~12.5 ppm (s, 1H, COOH): Very broad singlet, carboxylic acid proton.

-

~7.5-8.5 ppm (Ar-H):

-

C2-H: Look for a sharp doublet (J ~2.5 Hz) or singlet at

ppm. Crucial: The loss of the C3 proton confirms substitution. In the starting material, C2-H and C3-H couple; in the product, C2-H appears as a singlet (or doublet coupling only to NH). -

C4-H: Doublet (J ~1.5 Hz) due to meta-coupling with C6, shifted downfield by the COOH and I groups.

-

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Low Conversion | Deactivation by 5-COOH | Add catalytic TFA (5 mol%) or extend time to 12h. |

| Polychlorination | Use of ICl | Switch strictly to NIS . |

| Product Coloration | Residual Iodine | Wash organic layer thoroughly with Sodium Thiosulfate . |

| Poor Solubility | High Polarity of Acid | Convert to Methyl Ester (MeOH/H2SO4) prior to iodination, then hydrolyze (LiOH) post-iodination. |

Part 4: Workflow Visualization

Figure 2: Operational workflow for the synthesis, isolation, and purification of the target compound.

References

-

BenchChem. this compound | 1308644-52-1. Retrieved from

-

Royal Society of Chemistry. Regioselective C5-H direct iodination of indoles. RSC Advances. Retrieved from

-

American Chemical Society. Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide.[5] Organic Letters.[6][7][8] Retrieved from

-

Organic Chemistry Portal. Synthesis of 3-iodoindoles. Retrieved from

Sources

- 1. This compound | 1308644-52-1 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. Simple, Efficient and Controllable Synthesis of Iodo/Di-iodoarenes via Ipsoiododecarboxylation/Consecutive Iodination Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Indole synthesis [organic-chemistry.org]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]

3-iodo-1H-indole-5-carboxylic acid CAS number and structure

[1][2][3][4][5]

Chemical Identity & Structure

This compound is a bifunctional indole derivative featuring a reactive iodide at the C3 position and a carboxylic acid at the C5 position.[1] This specific substitution pattern renders it a "linchpin" intermediate: the iodide facilitates C-C bond formation via cross-coupling (Suzuki, Sonogashira), while the carboxylic acid serves as a handle for amidation or esterification to modulate solubility and pharmacokinetics.

Physicochemical Data Table

| Property | Data |

| CAS Number | 1308644-52-1 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₆INO₂ |

| Molecular Weight | 287.05 g/mol |

| Physical State | Solid (Off-white to yellow powder) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, Water |

| InChI Key | NQRKORQSFPAVTN-UHFFFAOYSA-N |

| SMILES | OC(=O)C1=CC2=C(NC(I)=C2)C=C1 |

Synthesis & Reaction Mechanism[3][6][9]

The most reliable synthetic route involves the regioselective electrophilic iodination of commercially available 1H-indole-5-carboxylic acid. Despite the electron-withdrawing nature of the carboxylic acid group at C5, the C3 position of the pyrrole ring remains the most nucleophilic site, allowing for direct iodination without protection of the nitrogen.

Validated Protocol: NIS-Mediated Iodination

Reagents: N-Iodosuccinimide (NIS), DMF (N,N-Dimethylformamide).

-

Preparation: Dissolve 1H-indole-5-carboxylic acid (1.0 equiv) in DMF (0.2 M concentration).

-

Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of starting material.

-

Workup: Pour the reaction mixture into ice-water. The product typically precipitates. Filter the solid, wash copiously with water to remove succinimide byproduct and DMF, and dry under vacuum.

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (MeOH/DCM gradient).

Mechanistic Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (S_EAr) mechanism. The indole nitrogen lone pair donates electron density into the ring, activating C3 for attack on the electrophilic iodine species generated from NIS.

Figure 1: Electrophilic aromatic substitution mechanism for the C3-iodination of indole-5-carboxylic acid.

Applications in Drug Discovery[3][8][10][11]

This compound is primarily used as a scaffold to construct complex trisubstituted indoles. The C3-Iodine bond is chemically distinct from the C5-COOH, allowing for orthogonal functionalization .

Divergent Synthesis Workflow

The iodine atom is an excellent handle for Palladium-catalyzed cross-coupling reactions. The carboxylic acid is typically protected (as a methyl ester) or coupled to amines (amides) before or after the cross-coupling, depending on the stability of the coupling partners.

-

Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install aromatic systems at C3.

-

Sonogashira Coupling: Reaction with terminal alkynes to install rigid alkyne linkers.

-

Heck Reaction: Reaction with alkenes to install vinyl groups.

Figure 2: Divergent synthetic utility of the this compound scaffold.

Key Reaction Conditions Table

| Transformation | Catalyst System | Solvent | Temperature | Notes |

| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 80–100°C | Protect COOH as ester if boronic acid is sensitive. |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF or THF | RT–60°C | Requires inert atmosphere (Ar/N₂) to prevent homocoupling. |

| Amide Coupling | HATU or EDC/HOBt, DIPEA | DMF | RT | Can be performed on the intact iodo-indole. |

Characterization & Analysis

Researchers should verify the identity of the synthesized material using 1H NMR and Mass Spectrometry.

-

1H NMR (DMSO-d6, 400 MHz):

-

δ ~12.0 ppm (s, 1H): Indole N-H (Broad).

-

δ ~12.5 ppm (s, 1H): Carboxylic acid O-H (Very broad, may not be visible depending on water content).

-

δ ~7.7 ppm (s, 1H): C2-H. Note: The C3-H signal (typically ~6.5-7.5 ppm in unsubstituted indoles) will be ABSENT, confirming iodination.

-

δ ~8.2 ppm (d, 1H): C4-H (Ortho to COOH, deshielded).

-

δ ~7.8 ppm (dd, 1H): C6-H.

-

δ ~7.5 ppm (d, 1H): C7-H.

-

-

Mass Spectrometry (ESI):

-

Negative Mode (ESI-): [M-H]⁻ = 285.9.

-

Positive Mode (ESI+): [M+H]⁺ = 287.9.

-

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Light sensitive. Store in amber vials at 2–8°C. Iodine-carbon bonds can be labile under intense light, leading to homolytic cleavage and discoloration (purple/brown).

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of powder.

References

Technical Guide: Biological Potential & Synthetic Utility of 3-Iodo-1H-indole-5-carboxylic Acid Derivatives

Topic: Potential Biological Activity of 3-Iodo-1H-indole-5-carboxylic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[1][2]

Executive Summary & Structural Rationale

The This compound scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical intermediate for developing inhibitors targeting oncogenic kinases (specifically PIM-1/2/3) and viral replication complexes.[1][2]

Its utility stems from a dual-functionalization logic:

-

C3-Iodine Position: Acts as a lipophilic "warhead" or a reactive handle.[1][2] In direct binding, the iodine atom can engage in halogen bonding with backbone carbonyls in enzyme active sites (a σ-hole interaction). Synthetically, it serves as a leaving group for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to extend the carbon skeleton.[1][2]

-

C5-Carboxylic Acid: Provides a polar anchor for solubility and hydrogen bonding.[1][2] It is readily derivatized into amides, esters, or hydrazides to fine-tune pharmacokinetic properties (ADME) or to create peptidomimetics.[1][2]

This guide analyzes the specific biological activities of this core, with a focus on PIM kinase inhibition and antiviral efficacy , supported by validated synthetic protocols.

Primary Therapeutic Target: PIM Kinase Inhibition

The most authoritative data links 3-iodoindole-5-carboxylic acid derivatives to the inhibition of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases .[1][2]

Mechanism of Action

PIM kinases (PIM-1, PIM-2, PIM-3) are constitutively active serine/threonine kinases often overexpressed in hematological malignancies (AML, CLL) and solid tumors (prostate, pancreatic).[1][2] Unlike other kinases, PIMs do not require upstream phosphorylation for activation, making their abundance the primary driver of activity.

-

The Role of the Indole Scaffold: The indole core mimics the adenosine ring of ATP, fitting into the ATP-binding pocket of the kinase.

-

The Role of the 3-Iodo Group: The iodine atom occupies the hydrophobic region of the binding pocket (Gatekeeper region), displacing water and increasing residence time.

-

Downstream Effects: Inhibition prevents the phosphorylation of Bad (pro-apoptotic) and c-Myc (proliferation), forcing the cancer cell into apoptosis.

Signaling Pathway Visualization

The following diagram illustrates the critical node PIM kinases occupy in cancer cell survival and how derivatives of the topic scaffold intervene.

Caption: PIM kinase signaling cascade showing the intervention point of 3-iodoindole derivatives, leading to re-activation of apoptotic pathways.

Secondary Applications: Antiviral & Antimicrobial[3]

SARS-CoV-2 and Viral Proteases

Research into indole-3-carboxylic acid derivatives (isosteres of the topic compound) has demonstrated activity against SARS-CoV-2.[1][2] The 3-iodo variant enhances this potential through:

-

Lipophilicity: Improved membrane permeability allows the molecule to reach intracellular viral replication complexes.

-

Protease Docking: Molecular docking studies suggest the indole core can slot into the active site of the 3CLpro (Mpro) main protease. The C5-carboxylic acid can form salt bridges with active site residues (e.g., His41), while the iodine interacts with hydrophobic pockets.

Antimicrobial Activity

The scaffold serves as a precursor for conjugates (e.g., with sesquiterpenes like melampomagnolide B) that show broad-spectrum activity. The free acid form has demonstrated moderate efficacy against Gram-positive bacteria (S. aureus), likely by disrupting cell wall synthesis or membrane potential.

Experimental Protocols

Synthesis of this compound

Self-Validating Logic: This protocol uses N-Iodosuccinimide (NIS), which is milder than elemental iodine and allows for precise regioselectivity at the C3 position without over-iodinating the benzene ring.

Reagents:

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 eq (e.g., 1.61 g) of 1H-indole-5-carboxylic acid in anhydrous DMF (15 mL). Ensure the vessel is under an inert atmosphere (Argon/Nitrogen).

-

Addition: Cool the solution to 0°C. Add 1.05 eq of KOH dissolved in minimal water/methanol to deprotonate the carboxylic acid (preventing side reactions).

-

Iodination: Add 1.05 eq of NIS portion-wise over 15 minutes. The solution will darken.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1-2 hours. Monitor via TLC (System: MeOH:DCM 1:9). The product will appear as a less polar spot compared to the starting material.

-

Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing 5% sodium thiosulfate (to neutralize excess iodine).

-

Isolation: A precipitate will form. Filter the solid, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize from Ethanol/Water if necessary.

In Vitro PIM-1 Kinase Assay

Objective: Determine the IC50 of the synthesized derivative against PIM-1.[1][2]

-

Buffer Preparation: 20 mM MOPS (pH 7.0), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT.[2]

-

Enzyme Mix: Dilute recombinant human PIM-1 kinase (e.g., 5-10 ng/well) in the buffer.

-

Substrate: Use a specific peptide substrate (e.g., S6 kinase substrate peptide) at 30 µM.

-

Compound Treatment: Add the 3-iodoindole derivative (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM).

-

Reaction Start: Initiate by adding ATP (10 µM) containing [γ-33P]ATP (radioactive tracer).

-

Incubation: Incubate at 30°C for 15 minutes.

-

Termination: Spot the reaction onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid to remove unreacted ATP.

-

Measurement: Quantify radioactivity via scintillation counting. Calculate IC50 using non-linear regression.

Comparative Data Analysis

The following table summarizes the structure-activity relationship (SAR) data derived from patent literature and bioassay results for this scaffold class.

| Compound Variant | Modification | Biological Target | Activity Profile (IC50 / Effect) | Key Insight |

| Parent | 1H-indole-5-COOH | Bacterial Cell Wall | Moderate (>50 µM) | Lacks lipophilicity for intracellular targets.[1][2] |

| Target Core | 3-Iodo-1H-indole-5-COOH | PIM-1 Kinase | Low µM (Intermediate) | Iodine increases binding affinity; COOH allows solubility. |

| Derivative A | 3-Iodo-5-carboxamide | SARS-CoV-2 | 1-5 µM (EC50) | Amide conversion improves viral protease docking.[1][2] |

| Derivative B | 3-Iodo-5-(1,3,4-oxadiazole) | PIM-1 / PIM-2 | < 100 nM | Heterocycle coupling at C5 drastically boosts potency.[1][2] |

Future Directions & Editorial Conclusion

The This compound molecule is rarely the "final drug" but is an indispensable "advanced intermediate."[1][2]

-

For Oncologists: It is the gateway to dual-action inhibitors (e.g., PIM/FLT3 inhibitors) essential for overcoming drug resistance in leukemia.

-

For Virologists: The iodine handle offers a unique chemical space to explore halogen bonding in protease inhibitors, a mechanism currently underutilized in antiviral design.

Recommendation: Researchers should prioritize the C5-functionalization of this core (e.g., into hydrazides or heterocycles) while retaining the C3-iodine to maximize biological potency.[1][2]

References

-

Wang, H. L., et al. (2012). Azole Compounds as PIM Inhibitors. WO2012129338A1.[2][3] World Intellectual Property Organization.[2] Retrieved from

-

Arutiunian, A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 83–91. Retrieved from [Link]

-

Bommagani, S., et al. (2018). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. Bioorganic & Medicinal Chemistry, 26(4), 884-893.[1] Retrieved from [Link]

-

Amgen Inc. (2014). Azole Compounds as PIM Inhibitors. US20140187553A1.[2][3] U.S. Patent and Trademark Office. Retrieved from

Sources

- 1. N'-benzoyl-3-iodo-1-tosyl-1H-indole-5-carbohydrazide - CAS号 1401349-60-7 - 摩熵化学 [molaid.com]

- 2. N-cyclopropyl-5-(3-iodo-1-tosyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-amine - CAS号 1401349-41-4 - 摩熵化学 [molaid.com]

- 3. 6-fluoroindole-5-carboxylic acid - CAS号 908600-73-7 - 摩熵化学 [molaid.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

3-Iodo-1H-indole-5-carboxylic Acid: A Linchpin Scaffold in Divergent Drug Synthesis

Topic: Discovery, Synthesis, and Strategic Utility of 3-Iodo-1H-indole-5-carboxylic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

In the architecture of modern small-molecule drug discovery, This compound (CAS 1308644-52-1) has emerged not as a final therapeutic, but as a critical "pivot point" intermediate. Its structural uniqueness lies in its dual-vector functionality: the C3-iodine provides a handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the C5-carboxylic acid offers a stable anchor for amide coupling or solubility modulation.

This guide details the technical history, validated synthesis protocols, and strategic application of this scaffold, specifically within the context of chromatin remodeling inhibitors (SMARCA2/4) and kinase inhibitor design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 1308644-52-1 |

| Molecular Formula | C₉H₆INO₂ |

| Molecular Weight | 287.05 g/mol |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, Water |

| Key Functional Groups | Indole core, C3-Iodide (electrophile), C5-Carboxyl (nucleophile/electrophile precursor) |

| SMILES | OC(=O)C1=CC2=C(NC(I)=C2)C=C1 |

Historical Context: The Evolution of Regioselective Indole Functionalization

The "discovery" of this compound is best understood as a milestone in the evolution of regioselective indole functionalization . Historically, accessing the C3 position of electron-deficient indoles (like those with a C5-COOH group) was challenging due to the deactivating nature of the carboxylic acid.

-

Early Era (Pre-2000s): Indole chemistry focused largely on C3-alkylation (tryptamine derivatives) using nucleophilic indole precursors. Electrophilic halogenation was often uncontrolled, leading to mixtures of C2/C3 isomers or poly-halogenation.

-

The Coupling Era (2000s–Present): With the rise of palladium-catalyzed cross-coupling, the demand for precise halo-indoles skyrocketed. This compound became a high-value target because it allows for orthogonal functionalization :

-

Vector 1 (C5): Amide formation to link solubilizing groups or hinge binders.

-

Vector 2 (C3): Suzuki-Miyaura coupling to extend the carbon skeleton into deep hydrophobic pockets of protein targets.

-

Technical Synthesis Protocol

Standardized methodology for the regioselective iodination of 1H-indole-5-carboxylic acid.

Rationale for Reagent Choice

-

Reagent: N-Iodosuccinimide (NIS) is preferred over elemental iodine (

) because it provides a controlled source of iodonium ions ( -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile . DMF is critical here; it solubilizes the polar starting material and stabilizes the transition state of the electrophilic aromatic substitution.

Step-by-Step Protocol

-

Preparation : Charge a reaction vessel with 1H-indole-5-carboxylic acid (1.0 equiv) and anhydrous DMF (10–20 volumes). Ensure the system is under an inert atmosphere (

or -

Activation : Cool the solution to 0°C. While not strictly necessary for all substrates, cooling improves regioselectivity by slowing the reaction kinetics.

-

Iodination : Add N-Iodosuccinimide (NIS) (1.05 – 1.1 equiv) portion-wise over 15 minutes.

-

Note: Rapid addition can lead to local excesses and over-iodination at the C2 position.

-

-

Reaction : Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via LC-MS (Target Mass: [M+H]+ ≈ 288 or [M-H]- ≈ 286).

-

Workup :

-

Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.

-

Add 10% aqueous sodium thiosulfate (

) to quench any unreacted iodine species (indicated by a color change from brown/orange to yellow/colorless).

-

-

Isolation : Filter the precipitate, wash copiously with water to remove DMF, and dry under vacuum at 45°C.

Yield Expectation: 85–95% isolated yield.

Strategic Utility in Drug Design (Mechanism & Logic)

The utility of this scaffold lies in its electronic predisposition . The indole nitrogen lone pair donates density into the ring, making C3 the most nucleophilic site. However, the C5-COOH is electron-withdrawing. The successful synthesis relies on the fact that the C5-COOH deactivation is not strong enough to prevent reaction at the highly reactive C3 position when using a potent electrophile like NIS.

Visualization: Divergent Synthesis Pathway

The following diagram illustrates how this single scaffold serves as a gateway to complex bioactive molecules, such as SMARCA2 inhibitors.

Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity vectors of the 3-iodo-5-carboxyindole scaffold.

Case Study: SMARCA2/4 Inhibitors

A prominent recent application of this scaffold is found in the development of inhibitors for the SWI/SNF chromatin remodeling complex , specifically targeting the ATPase subunits SMARCA2 (BRM) and SMARCA4 (BRG1).[4]

-

The Challenge: SMARCA4-mutant cancers are synthetic lethal with SMARCA2 inhibition. Developing selective inhibitors requires a core scaffold that can orient binding elements into the ATPase pocket.

-

The Solution: In patent literature (e.g., WO2024088351A1), this compound is used as the starting material.

-

Step 1: The acidic proton on the indole nitrogen is alkylated (e.g., with Methyl Iodide and Cesium Carbonate) to lock the tautomer and increase lipophilicity.

-

Step 2: The C3-iodine is engaged in a cross-coupling reaction to attach an aryl or heteroaryl moiety that interacts with the ATP-binding site hinge region.

-

Step 3: The C5-carboxylic acid is converted into an amide, projecting a tail group that improves solubility or pharmacokinetic properties.

-

This workflow exemplifies "Fragment-Based Drug Design" (FBDD), where the iodo-indole acts as a high-quality fragment that is elaborated into a lead compound.

References

-

BenchChem. this compound Product Data & Synthesis Overview. (Accessed 2024).[5] Link

-

World Intellectual Property Organization. Patent WO2024088351A1: Compounds and uses thereof (SMARCA2/4 Inhibitors). (2024).[6][5] Link

-

Royal Society of Chemistry. Regioselective C5−H Direct Iodination of Indoles (Contextual mechanistic data). (2015).[7][8][5] Link

-

National Institutes of Health (PubChem). this compound (CID 54366657).Link

Sources

- 1. This compound | CAS#:1308644-52-1 | Chemsrc [chemsrc.com]

- 2. This compound | 1308644-52-1 [sigmaaldrich.com]

- 3. This compound | 1308644-52-1 | Benchchem [benchchem.com]

- 4. WO2024088351A1 - Compounds and uses thereof - Google Patents [patents.google.com]

- 5. carlroth.com [carlroth.com]

- 6. rsc.org [rsc.org]

- 7. 3-iodo-1H-indole | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations on 3-Iodo-1H-indole-5-carboxylic Acid: A Computational Whitepaper

Introduction and Structural Rationale

3-Iodo-1H-indole-5-carboxylic acid (CAS 1308644-52-1) is a highly privileged scaffold in modern medicinal chemistry and materials science1[1]. The strategic placement of functional groups on the indole core dictates its physicochemical behavior and computational requirements:

-

The C3-Iodine: Introduces a significant "heavy atom effect," enhancing spin-orbit coupling and altering phosphorescence kinetics, while also providing a highly directional σ-hole for halogen bonding 2[2].

-

The C5-Carboxylic Acid: Serves as a bidentate hydrogen-bond donor/acceptor, profoundly influencing the electrostatic potential surface and enabling strong target engagement in biological systems3[3].

This whitepaper outlines the theoretical calculations—spanning Density Functional Theory (DFT) and molecular docking—required to accurately model the electronic and binding properties of this molecule.

Quantum Mechanical Profiling (DFT)

Causality in Basis Set Selection

Standard Pople basis sets (e.g., 6-311++G(d,p)) are sufficient for modeling the electron density of light atoms (C, H, N, O). However, iodine (Z=53) is a heavy halogen where the relativistic effects of core electrons become mathematically significant. Causality: Failing to account for these relativistic effects results in severe miscalculations of the carbon-iodine bond length and the magnitude of the electrostatic σ-hole. Therefore, we mandate the use of an Effective Core Potential (ECP), such as LANL2DZ or def2-TZVP, specifically for the iodine atom. This mixed-basis set approach ensures computational efficiency without sacrificing the accuracy of the heavy atom's electronic topology.

Electronic Properties and the Heavy Atom Effect

Theoretical predictions at the DFT(CAM-B3LYP)/6-31+G(d,p) level have historically demonstrated that indole-5-carboxylic acid derivatives form stable intermolecular associates via hydrogen bonding 2[2]. The introduction of the C3-iodine atom further modulates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Studies on related indole derivatives indicate that the HOMO is typically localized over the electron-rich indole π-system, while the LUMO extends toward the electron-withdrawing carboxylic acid4[4].

Caption: Computational workflow from DFT optimization to molecular docking interaction analysis.

Molecular Docking and Pharmacophore Modeling

Indole derivatives are heavily investigated as inhibitors for enzymes such as Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) 5[5]. When conducting molecular docking for this compound, the scoring function must be parameterized to recognize halogen bonds. The iodine atom acts as a Lewis acid (electron acceptor) via its σ-hole, forming highly stable orthogonal interactions with Lewis bases (e.g., backbone carbonyls) in the protein binding pocket.

Caption: Mechanistic pathway detailing the physicochemical contributions of each functional group.

Quantitative Data Summaries

To facilitate comparative analysis, the expected theoretical parameters for this compound (extrapolated from validated indole-5-carboxylic acid models 6[6]) are summarized below.

Table 1: Recommended DFT Level of Theory & Calculated Electronic Properties

| Parameter | Recommended Methodology / Expected Value | Scientific Rationale |

| Functional | B3LYP or CAM-B3LYP | Accurately models charge transfer and long-range interactions. |

| Basis Set (C, H, N, O) | 6-311++G(d,p) | Diffuse functions (++) are critical for the anionic carboxylate state. |

| Basis Set (Iodine) | LANL2DZ (with ECP) | Accounts for relativistic effects of the heavy iodine nucleus. |

| HOMO Energy | ~ -5.80 to -6.10 eV | Localized on the electron-rich indole π-system. |

| LUMO Energy | ~ -1.50 to -2.00 eV | Localized near the electron-withdrawing C5-carboxylic acid. |

| Energy Gap (ΔE) | ~ 4.10 eV | Indicates moderate chemical hardness and stability. |

Experimental & Computational Protocols

The following protocols are designed as self-validating systems to ensure maximum scientific integrity.

Protocol 1: Quantum Mechanical Optimization & Frequency Analysis

Objective: Obtain the global minimum energy conformation and map the electrostatic potential.

-

Initial Geometry Generation: Construct the 3D model of this compound using a standard builder (e.g., GaussView or Avogadro). Pre-optimize using the MMFF94 force field.

-

DFT Optimization: Submit the structure to a quantum chemistry package (e.g., Gaussian 16). Set the functional to B3LYP. Use the Gen keyword to assign 6-311++G(d,p) to C, H, N, O, and LANL2DZ to I.

-

Self-Validating Frequency Check: Appending the Freq keyword is mandatory. Causality: The optimization only finds a stationary point. The frequency analysis calculates the second derivative of the energy (Hessian). If any imaginary frequencies (negative values) are present, the structure is trapped in a transition state rather than a true minimum.

-

Correction Loop: If an imaginary frequency is found, perturb the geometry along that vibrational mode and re-optimize until exactly zero imaginary frequencies are confirmed.

-

ESP Mapping: Generate the Electrostatic Potential (ESP) map to visualize the positive σ-hole on the iodine atom and the negative electron density around the carboxylic acid oxygens.

Protocol 2: Molecular Docking with Halogen Bonding Considerations

Objective: Predict binding affinity and pose within a target kinase (e.g., AAK1) or metalloenzyme.

-

Ligand Preparation: Import the DFT-optimized geometry. Assign RESP (Restrained Electrostatic Potential) charges derived from the DFT calculation rather than default Gasteiger charges. Causality: Default empirical charges fail to model the anisotropic charge distribution (σ-hole) of the iodine atom.

-

Protein Preparation: Download the target crystal structure (e.g., PDB ID for AAK1 or IDO1). Remove water molecules (unless structural), add polar hydrogens, and assign Kollman charges.

-

Grid Box Definition: Center the grid box on the co-crystallized ligand. Ensure the box dimensions are large enough (e.g., 20×20×20 Å) to accommodate the bulky C3-iodine atom.

-

Docking Execution: Run the docking simulation using an engine that supports halogen bond scoring (e.g., AutoDock Vina with custom halogen parameters, or Glide).

-

Pose Validation: Analyze the top-scoring pose. A valid pose must demonstrate:

-

A halogen bond distance of 2.8–3.5 Å between the C3-Iodine and a Lewis base (e.g., carbonyl oxygen).

-

An interaction angle (C–I···O) approaching 180° (typically 160°–180°), validating the highly directional nature of the σ-hole interaction.

-

References

-

Benchchem. "Rationale for Research on Substituted Indoles, with Specific Focus on this compound." Benchchem. 1

-

Kowalska-Baron, A., et al. "Photophysics of indole-2-carboxylic acid (I2C) and indole-5-carboxylic acid (I5C): heavy atom effect." PubMed. 2

-

MDPI. "Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments: Electrochemical and Theoretical Methods." MDPI. 4

-

ResearchGate. "Study of inhibition mechanism and efficiency of indole-5-carboxylic acid on corrosion of copper in aerated 0.5M H2SO4." ResearchGate.6

-

PMC. "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue." PMC. 3

-

UQ eSpace. "Radiolabelled IDO/TDO inhibitors for imaging by PET." UQ eSpace - The University of Queensland. 5

Sources

- 1. benchchem.com [benchchem.com]

- 2. Photophysics of indole-2-carboxylic acid (I2C) and indole-5-carboxylic acid (I5C): heavy atom effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-indole-5-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols.

Introduction & Mechanistic Rationale

The strategic functionalization of the indole scaffold is a cornerstone in the development of novel therapeutics and biologically active alkaloids. Within this chemical space, 3-iodo-1H-indole-5-carboxylic acid serves as a highly versatile, bifunctional building block[1]. The carbon-iodine (C–I) bond at the C3 position exhibits exceptional reactivity toward oxidative addition, making it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling[1]. Concurrently, the C5-carboxylic acid provides a critical handle for downstream derivatization (e.g., amide coupling) but introduces unique physicochemical and electronic challenges during the cross-coupling event.

Causality in Reaction Design

As a Senior Application Scientist, it is critical to look beyond the standard catalytic cycle and understand how the specific functional groups of this substrate dictate experimental parameters:

-

Electronic Modulation by the C5-Carboxylate: The presence of the C5-carboxylic acid is not merely a structural feature; it actively modulates the electronic landscape of the indole core. While indoles are inherently electron-rich (which can sometimes slow down oxidative addition), the electron-withdrawing nature of the C5-carboxylate reduces the overall electron density of the ring. This subtle electronic shift accelerates the oxidative addition of the Pd(0) species into the C3–I bond, facilitating the reaction even under mild conditions[2].

-

Base Stoichiometry & Solubility: The free C5-carboxylic acid mandates a careful adjustment of the base. Exactly 1.0 equivalent of base is immediately consumed to deprotonate the carboxylic acid, forming a carboxylate salt. Therefore, a minimum of 2.5 to 3.0 equivalents of base (e.g.,

or -

Solvent Selection: The resulting sodium carboxylate salt is highly polar and completely insoluble in anhydrous organic solvents like toluene. A miscible aqueous-organic system (e.g., 1,4-Dioxane/

in a 4:1 ratio) is mandatory to maintain substrate solubility and facilitate the transfer of the boronate complex[2].

Catalytic Cycle & Signaling Pathway

The following diagram illustrates the adapted Suzuki-Miyaura catalytic cycle, highlighting the specific intermediates formed during the cross-coupling of this compound.

Catalytic cycle of the Suzuki-Miyaura cross-coupling for this compound.

Experimental Design & Quantitative Optimization

To establish a robust protocol, various catalytic systems were evaluated. The quantitative data below highlights the causality between reagent selection and reaction efficiency. The use of a bidentate ligand (

| Entry | Catalyst (5 mol%) | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Causality / Observation |

| 1 | Toluene | 90 | <10 | Insufficient base; carboxylate salt crashed out of the non-polar solvent. | ||

| 2 | Dioxane/ | 90 | 65 | Good solubility; moderate conversion due to catalyst degradation. | ||

| 3 | Dioxane/ | 90 | 88 | Optimal. Bidentate ligand stabilizes Pd; perfect solubility profile. | ||

| 4 | DMF/ | 90 | 82 | Faster transmetalation[3], but lower isolated yield due to difficult DMF removal. |

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system . By leveraging the pH-dependent solubility of the C5-carboxylic acid, the workup inherently purifies the product, eliminating the immediate need for column chromatography and validating the success of the coupling.

A. Reagent Preparation & Reaction Setup

-

Charge the Vessel: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and

(0.05 equiv, 5 mol%). -

Add Base: Add

(3.0 equiv, 1.5 mmol) to the vessel. (Causality: 1.0 equiv neutralizes the acid; 2.0 equiv drive the catalytic cycle). -

Degassing (Critical Step): Seal the tube with a rubber septum. Connect to a Schlenk line and purge the vessel with argon via three evacuate/backfill cycles. Oxygen must be rigorously excluded to prevent oxidative homocoupling of the boronic acid.

-

Solvent Addition: Via syringe, add degassed 1,4-dioxane (4.0 mL) followed by degassed deionized water (1.0 mL).

-

Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of argon. Submerge the vessel in a pre-heated oil bath at 90 °C and stir vigorously for 12–16 hours.

B. Self-Validating Workup & Purification

-

Initial Partitioning: Cool the reaction mixture to room temperature. Dilute with deionized water (10 mL) and ethyl acetate (10 mL). Transfer to a separatory funnel.

-

Selective Impurity Extraction: Shake and separate the layers. Extract the basic aqueous layer with additional ethyl acetate (2 × 10 mL). Discard the organic layers.

-

Self-Validation Check: At pH > 9, your desired product exists as a highly water-soluble sodium carboxylate salt. The organic washes selectively strip away the palladium catalyst, phosphine ligands, unreacted boronic acid, and any homocoupled biaryl impurities. If the aqueous layer is relatively clear, the reaction has proceeded cleanly.

-

-

Product Precipitation: Transfer the aqueous layer to an Erlenmeyer flask. While stirring, carefully acidify by dropwise addition of 1M HCl until the pH reaches 3.0–4.0.

-

Observation: A distinct precipitate will form as the carboxylate is protonated back to the insoluble carboxylic acid.

-

-

Final Recovery: Extract the acidified aqueous suspension with ethyl acetate (3 × 15 mL). Combine these new organic extracts, wash with brine (10 mL), dry over anhydrous

, filter, and concentrate under reduced pressure to afford the pure 3-aryl-1H-indole-5-carboxylic acid.

Troubleshooting Guide

-

Issue: High levels of protodeboronation (recovery of unreacted indole).

-

Causality: The boronic acid is degrading before transmetalation can occur.

-

Solution: Ensure the water used is thoroughly degassed. Consider switching to the corresponding pinacol boronate ester (BPin), which is significantly more stable against protodeboronation than the free boronic acid.

-

-

Issue: Formation of "Black Palladium" early in the reaction.

-

Causality: Catalyst decomposition to inactive Pd(0) nanoparticles, often caused by poor ligand stabilization or trace oxygen.

-

Solution: Ensure strict adherence to Schlenk techniques during setup. If using

, verify the reagent is bright yellow; if it has turned brown/orange, it has oxidized and must be discarded.

-

References

-

National Institutes of Health (PMC) Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support URL:[Link]

-

Beilstein Journal of Organic Chemistry Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence URL:[Link]

Sources

- 1. This compound | 1308644-52-1 | Benchchem [benchchem.com]

- 2. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence [beilstein-journals.org]

Strategic Protocol: Sonogashira Cross-Coupling of 3-Iodo-1H-indole-5-carboxylic Acid

Executive Summary

The 3-alkynyl-1H-indole-5-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., VEGFR, PDGFR targets) and serotonin receptor modulators. However, the cross-coupling of 3-iodo-1H-indole-5-carboxylic acid presents a unique "dual-interference" challenge:

-

C3-Iodide Instability: The C-I bond at the electron-rich C3 position is prone to oxidative addition but also susceptible to reductive deiodination and light-induced homolysis.

-

C5-Carboxylic Acid Interference: The free acid moiety (

) can protonate anionic catalytic intermediates, sequester palladium species, and drastically reduce solubility in standard non-polar coupling solvents (e.g., Toluene, THF).

This guide delineates two distinct protocols: the Industry Standard "Ester-First" Route (Pathway A) for maximum reliability and scale-up, and the Direct Acid Route (Pathway B) for rapid high-throughput screening (HTS) where step-economy is prioritized over yield.

Substrate Analysis & Handling

Compound: this compound (CAS: 1308644-52-1)[1][2]

| Property | Specification | Critical Note |

| Stability | Light/Heat Sensitive | Store at -20°C in amber vials. 3-iodoindoles decompose to purple/black tars upon prolonged light exposure. |

| Acidity | Amphoteric | Contains acidic N-H ( |

| Solubility | Poor in DCM/Toluene | Soluble in DMSO, DMF, MeOH. Insoluble in non-polar solvents unless esterified. |

| Reactivity | High (C3 Position) | Electron-rich indole ring facilitates oxidative addition to Pd(0), but also accelerates side reactions (e.g., protodeiodination). |

Decision Matrix: Selecting the Right Protocol

The choice of protocol depends on your stage of development. Use the following logic flow to determine the optimal path.

Caption: Decision matrix for selecting between direct coupling and protection-deprotection strategies.

Pathway A: The "Ester-First" Protocol (Recommended)

Rationale: Esterification masks the acidic proton, dramatically improves solubility in standard organic solvents (THF, MeCN), and prevents catalyst poisoning. This route consistently delivers yields >85%.

Step 1: Methyl Esterification

-

Reagents: this compound (1.0 eq), Methanol (0.5 M),

(cat.) or -

Procedure: Reflux for 2-4 hours. Monitor by TLC (acid stays at baseline; ester

in 1:1 Hex/EtOAc). -

Note: Do not use basic conditions (MeI/Base) for esterification as it may alkylate the indole nitrogen (N1).

Step 2: Sonogashira Cross-Coupling

Target: Methyl 3-(alkynyl)-1H-indole-5-carboxylate

-

Reagents:

-

Substrate: Methyl ester intermediate (1.0 eq)

-

Alkyne: Terminal alkyne (1.2 eq)

-

Catalyst:

(3-5 mol%) -

Co-Catalyst: CuI (2-3 mol%)

-

Base: Triethylamine (

) (3.0 eq) -

Solvent: Anhydrous DMF or THF (0.1 M)

-

Protocol:

-

Degassing: Charge a reaction vial with the Indole ester, Pd catalyst, and CuI. Seal and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling (Glaser coupling) of the alkyne.

-

Addition: Add degassed solvent and

via syringe. -

Alkyne Addition: Add the terminal alkyne dropwise.

-

Reaction: Stir at RT to 40°C for 4-12 hours.

-

Observation: The reaction mixture usually turns dark brown/black.

-

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over

.[3] -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 3: Hydrolysis (Saponification)

-

Reagents: LiOH (3.0 eq), THF/Water (3:1).

-

Conditions: Stir at RT for 2-6 hours. Acidify with 1M HCl to pH 3 to precipitate the final acid product.

Pathway B: Direct Coupling Protocol (Advanced)

Rationale: Avoids two synthetic steps. Suitable for library generation where purification is done by preparative HPLC. Challenge: The carboxylic acid will consume 1 equivalent of base immediately, and the resulting carboxylate salt may precipitate, coating the catalyst.

-

Reagents:

-

Substrate: this compound (1.0 eq)

-

Alkyne: Terminal alkyne (1.5 eq)

-

Catalyst:

(5 mol%) - More robust than -

Co-Catalyst: CuI (5 mol%)

-

Base: Cesium Carbonate (

) (3.5 eq) or excess -

Solvent: DMF/Water (9:1) or DMSO.

-

Protocol:

-

Solubilization: Dissolve the acid substrate in DMF. Add the base. Stir for 10 mins to ensure deprotonation (formation of the soluble carboxylate).

-

Catalyst Addition: Add Pd and Cu catalysts under inert atmosphere.

-

Heating: Heat to 60-80°C . Higher temperature is required compared to the ester due to the electronic deactivation of the carboxylate anion.

-

Workup: Acidify the reaction mixture carefully with 1M HCl to pH ~4. Extract with EtOAc. (Note: Product may be amphoteric; check aqueous layer).

Mechanistic Insight & Troubleshooting

The following diagram illustrates the catalytic cycle and the specific interference points for the free acid substrate.

Caption: Catalytic cycle of Sonogashira coupling showing points of interference by the free carboxylic acid.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning by COOH; Oxidation of Pd(0). | Switch to Pathway A (Ester). Increase catalyst load to 10%. Ensure rigorous degassing. |

| Deiodination (Indole-5-COOH) | Hydride source present; Overheating. | Reduce temperature. Use anhydrous DMF. Avoid alcohols in Pathway B. |

| Homocoupling (Alkyne Dimer) | Presence of Oxygen ( | Degas solvents by sparging with Argon for 15 mins. Add alkyne slowly (syringe pump). |

| Low Solubility | Zwitterion formation. | Use DMF or DMSO. For Pathway B, ensure enough base is used to fully deprotonate the acid. |

References

-

Synthesis of 3-iodoindoles

- Title: Regioselective C5−H Direct Iodin

- Source: Royal Society of Chemistry (RSC), 2024.

- Relevance: Confirms NIS iodination protocols for indole-carboxyl

-

URL:

-

Sonogashira Coupling Reviews

-

Carboxylic Acid Interference

-

Title: Palladium-catalyzed decarboxylative cross-coupling reactions of carboxylic acids.[7]

- Source: Chemical Society Reviews.

- Relevance: Discusses the interaction of Pd with free acids and the need for protection or specific bases.

-

URL:

-

-

Substrate Data

Sources

- 1. This compound | 1308644-52-1 [sigmaaldrich.com]

- 2. This compound | 1308644-52-1 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. html.rhhz.net [html.rhhz.net]

- 8. 3-iodo-1H-indole | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 3-Iodo-1H-indole-5-carboxylic Acid in Medicinal Chemistry

[1]

Executive Summary

This compound (CAS: 1308644-52-1) represents a high-value "bifunctional" scaffold in modern drug discovery. Its utility stems from the orthogonal reactivity of its two primary handles: the C3-iodide , which serves as an electrophilic site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), and the C5-carboxylic acid , which provides a handle for solubility-enhancing groups or specific electrostatic interactions. This guide details the protocols for exploiting this scaffold to generate focused libraries of bioactive small molecules, particularly targeting protein kinases (e.g., DYRK1A, CK2, Src).

Structural Analysis & Design Strategy

The indole core acts as a bioisostere for the purine ring of ATP, making it a "privileged structure" for kinase inhibition.

-

C3-Position (Iodine): The "Warhead" Vector. Functionalization here typically projects substituents into the hydrophobic pocket (Gatekeeper region) of the kinase ATP-binding site. The iodine atom is highly reactive, allowing for late-stage diversification.

-

C5-Position (Carboxylic Acid): The "Solvent" Vector. Derivatization here (amides, esters) usually directs groups toward the solvent-exposed region, modulating ADME properties (solubility, permeability) without disrupting the primary binding mode.

-

N1-Position (NH): The H-Bond Donor. Crucial for interaction with the hinge region (e.g., Glu/Leu backbone carbonyls).

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the strategic workflow for generating diverse libraries from this single precursor.

Figure 1: Divergent synthesis strategy utilizing orthogonal reactivity at C3 and C5 positions.

Core Application: Palladium-Catalyzed Cross-Coupling[1][3][4]

The C3-iodine is significantly more reactive than C3-bromine or chlorine analogues, allowing couplings to proceed under milder conditions that preserve the unprotected N-H indole (if carefully managed) or sensitive C5-functionalities.

Protocol A: C3-Suzuki-Miyaura Coupling (Unprotected Indole)

Target: Synthesis of 3-aryl-1H-indole-5-carboxylic acids.

Rationale: Many protocols require N-protection (Boc/Tosyl) to prevent N-arylation or catalyst poisoning. However, using 3-iodo substrates with specific catalyst systems allows for direct coupling of the unprotected indole, saving two synthetic steps (protection/deprotection).

Materials:

-

Substrate: this compound (1.0 equiv)[1]

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst:

(5 mol%) -

Base:

(3.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Procedure:

-

Setup: In a microwave vial or round-bottom flask, combine the indole substrate (1.0 equiv), boronic acid (1.2 equiv), and

(0.05 equiv). -

Inert Atmosphere: Seal the vessel and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and 2M aq.

(3.0 equiv) via syringe. -

Reaction:

-

Thermal: Heat to 80°C for 4–12 hours.

-

Microwave: Irradiate at 100°C for 30–60 minutes.

-

-

Monitoring: Check TLC (System: 10% MeOH in DCM). The starting material (

) should disappear; product is typically more polar if the acid is free, or less polar if the boronic acid adds lipophilicity. -

Workup: Acidify carefully with 1M HCl to pH ~3–4 (to protonate the carboxylic acid). Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over

. -

Purification: Flash column chromatography (Gradient: 0

10% MeOH in DCM).

Optimization Table: Common Conditions

| Parameter | Condition A (Standard) | Condition B (Difficult Substrates) | Condition C (Sensitive Groups) |

| Catalyst | |||

| Base | |||

| Solvent | Dioxane/Water | Toluene/Water | DME/Water |

| Temp | 80°C | 100°C | 60°C |

| Yield | 75-85% | 60-70% | 50-60% |

Core Application: C5-Amide Coupling & Library Generation[1]

The C5-carboxylic acid is often derivatized after the C3-coupling to create a library of "tails" that interact with the solvent front or specific residues (e.g., lysine) at the kinase active site entrance.

Protocol B: HATU-Mediated Amide Coupling

Target: Synthesis of 3-iodo-N-substituted-1H-indole-5-carboxamides.

Rationale: The iodine at C3 is stable to standard peptide coupling conditions. This allows the synthesis of a "master intermediate" (the amide) which can then be split for diverse Suzuki couplings.

Step-by-Step Procedure:

-

Activation: Dissolve this compound (1.0 equiv) in dry DMF (0.2 M).

-

Base: Add DIPEA (3.0 equiv) and stir for 5 minutes at RT.

-

Coupling Agent: Add HATU (1.1 equiv). The solution should turn slightly yellow. Stir for 10–15 mins to form the activated ester.

-

Amine Addition: Add the primary or secondary amine (1.2 equiv).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Acid peak

disappears; Amide peak -

Workup:

-

Precipitation Method: Pour reaction mixture into ice-cold water. If solid precipitates, filter and wash with water.

-

Extraction Method: Dilute with EtOAc, wash with sat.

(to remove DMF),

-

Troubleshooting & Critical Controls

Protodeiodination (Loss of Iodine)

-

Symptom: Appearance of indole-5-carboxylic acid (mass = substrate - 126 Da) during Suzuki coupling.

-

Cause: Overheating or excessive reducing conditions.

-

Solution: Reduce temperature to 60°C; switch to anhydrous conditions using

in DMF; ensure strict degassing to prevent oxidation-reduction cycles.

N-Arylation vs. C-Arylation

-

Symptom: Product mass is correct, but NMR shows loss of NH signal.

-

Cause: Highly basic conditions promoting coupling at the nitrogen.

-

Solution: Use weaker bases (

or

Solubility

-

Issue: The parent acid is sparingly soluble in non-polar solvents.

-

Solution: Use DMF or DMAc as co-solvents. For purification, adding 1% Acetic Acid to the eluent helps prevent streaking of the carboxylic acid on silica.

Biological Relevance: Kinase Inhibitor Case Study

Target: DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A). Mechanism: 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids (derived from similar scaffolds) have shown high potency. Design Logic:

-

Indole Core: Mimics Adenine.

-

C3-Substituent: Targeting the "gatekeeper" residue. A bulky aryl group at C3 (via Suzuki) can induce selectivity against other kinases with smaller gatekeepers.

-

C5-Acid/Amide: Forms salt bridges with Lysine residues often found near the ribose binding pocket.

Figure 2: Decision matrix for selecting reaction conditions based on substrate protection status.

References

-

National Institutes of Health (NIH). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling. PMC4186676. Available at: [Link]

-

MDPI Molecules. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids and Indoles. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Protocols. Available at: [Link]

-

Journal of Medicinal Chemistry. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A.[3] Available at: [Link]

Application Note: Advanced Synthesis and Integration of 3-Iodo-1H-Indole-5-Carboxylic Acid-Derived Hole-Transporting Materials

Target Audience: Materials Scientists, Optoelectronic Researchers, and Synthetic Chemists. Cross-Disciplinary Note: While this guide focuses on optoelectronic applications, the indole-5-carboxylic acid scaffold is highly privileged in medicinal chemistry. The palladium-catalyzed functionalization strategies detailed below are directly translatable to the synthesis of active pharmaceutical ingredients (APIs), including SWI/SNF chromatin remodeling complex inhibitors and NMDA receptor antagonists[1][2].

Introduction & Mechanistic Insights

The development of efficient hole-transporting materials (HTMs) is a critical bottleneck in the commercialization of inverted (p-i-n) perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). 3-Iodo-1H-indole-5-carboxylic acid (CAS: 1308644-52-1) has emerged as a highly versatile, bifunctional precursor for designing next-generation HTMs[3][4].

The strategic advantage of this molecule lies in its dual-reactivity profile:

-

C3-Iodo Electrophilic Handle: The iodine atom at the electron-rich C3 position serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This allows for the modular attachment of strong electron-donating moieties (such as triphenylamine or carbazole), which are essential for tuning the Highest Occupied Molecular Orbital (HOMO) and maximizing hole mobility[3][5].

-

C5-Carboxylic Acid Anchoring Group: The carboxylic acid moiety acts as a robust anchoring group. In device fabrication, it undergoes condensation with surface hydroxyl groups on metal oxide electrodes (e.g., Indium Tin Oxide (ITO) or NiO), forming a highly ordered Self-Assembled Monolayer (SAM)[6][7]. This bidentate/tridentate binding passivates surface traps and creates a favorable interfacial dipole, aligning the electrode's work function with the valence band of the active perovskite layer.

Experimental Workflows

The following protocols detail the synthesis of a model HTM—3-(4-(diphenylamino)phenyl)-1H-indole-5-carboxylic acid (DPA-ICA) —and its subsequent integration into a photovoltaic device as a SAM.

Protocol A: Synthesis of DPA-ICA via Suzuki-Miyaura Cross-Coupling

Causality & Design Rationale: A biphasic solvent system (Toluene/Ethanol/Water) is utilized. The organic phase dissolves the indole precursor and the boronic acid, while the aqueous phase dissolves the potassium carbonate (

Reagents:

-

This compound (1.0 equiv, 5.0 mmol)

-

4-(Diphenylamino)phenylboronic acid (1.2 equiv, 6.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [

] (0.05 equiv, 0.25 mmol) -

Potassium carbonate (

) (3.0 equiv, 15.0 mmol) -

Solvent: Toluene / Ethanol / Deionized Water (Ratio 2:1:1, 40 mL total)

Step-by-Step Procedure:

-

Degassing: Add Toluene, Ethanol, and Water to a two-neck round-bottom flask. Sparge the solvent mixture with ultra-pure Argon for 30 minutes to remove dissolved oxygen, preventing catalyst oxidation.

-

Reagent Loading: Under an Argon counter-flow, add the this compound, 4-(diphenylamino)phenylboronic acid, and

. -

Catalyst Addition: Quickly add the

catalyst. Seal the flask and initiate stirring. -

Reflux: Heat the reaction mixture to 90°C using an oil bath. Maintain reflux under Argon for 18 hours. The reaction progress can be monitored via TLC (DCM:MeOH, 9:1).

-

Work-up: Cool the mixture to room temperature. Acidify the aqueous layer to pH 4 using 1M HCl (to ensure the carboxylic acid is protonated and partitions into the organic phase). Extract with Ethyl Acetate (3 × 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient containing 1% Acetic Acid) to yield pure DPA-ICA. -

Self-Validation (QC): Confirm product identity via

-NMR (DMSO-

Caption: Chemical synthesis workflow from this compound to device integration.

Protocol B: Fabrication of HTM Self-Assembled Monolayers (SAMs)

Causality & Design Rationale: The UV-Ozone treatment of the ITO substrate is non-negotiable. It removes residual organic contaminants and drastically increases the density of reactive surface hydroxyl (-OH) groups. These groups are required for the condensation reaction with the C5-carboxylic acid of the DPA-ICA, forming a robust, covalently bound monolayer that facilitates ultrafast hole extraction[6].

Step-by-Step Procedure:

-

Substrate Cleaning: Sonicate patterned ITO glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each). Blow dry with

gas. -

Surface Activation: Treat the cleaned ITO substrates in a UV-Ozone cleaner for 20 minutes immediately prior to SAM deposition.

-

SAM Deposition: Prepare a 1.0 mM solution of DPA-ICA in anhydrous ethanol. Submerge the activated ITO substrates into the solution and incubate in the dark at room temperature for 12 hours.

-

Rinsing: Remove the substrates and aggressively rinse with pure anhydrous ethanol to remove any physisorbed (non-covalently bound) molecules. Spin-dry at 3000 rpm for 30 seconds.

-

Self-Validation (QC): Measure the water contact angle of the substrate. Bare activated ITO is highly hydrophilic (<10°). A successfully formed DPA-ICA SAM will render the surface hydrophobic (~70°-85°) due to the outward-facing triphenylamine groups.

-

Device Completion: Proceed immediately to spin-coat the perovskite precursor solution inside a nitrogen-filled glovebox.

Caption: Energy level alignment diagram of the inverted p-i-n perovskite solar cell utilizing the DPA-ICA SAM.

Quantitative Data Presentation

The integration of indole-5-carboxylic acid derivatives significantly improves the optoelectronic landscape of the device compared to bare substrates or traditional polymeric HTMs (like PTAA)[5][7].

Table 1: Optoelectronic Properties of HTMs

| Material | HOMO Level (eV) | LUMO Level (eV) | Bandgap ( | Hole Mobility ( | Contact Angle (°) |

| Bare ITO | -4.70 | N/A | N/A | N/A | < 10 |

| PTAA (Reference) | -5.14 | -2.30 | 2.84 | 95 | |

| DPA-ICA (Synthesized) | -5.22 | -2.45 | 2.77 | 78 |

Table 2: Photovoltaic Performance Metrics (Inverted p-i-n Architecture)

| HTLayer | Fill Factor (FF, %) | PCE (%) | Hysteresis Index | ||

| Bare ITO (Control) | 0.92 | 18.5 | 62.0 | 10.5 | High |

| PTAA (Reference) | 1.08 | 22.1 | 78.5 | 18.7 | Medium |

| DPA-ICA SAM | 1.14 | 23.4 | 82.1 | 21.9 | Negligible |

Note: The superior

References

1.3 2.1 3.4 4.6 5. 6. 5 7.2 8.7

Sources

- 1. WO2024088351A1 - Compounds and uses thereof - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 1308644-52-1 | Benchchem [benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Multifunctional Symmetrical Squaraine Dyes for Molecular Photovoltaics by Terminal Alkyl Chain Modifications [mdpi.com]

- 7. researchgate.net [researchgate.net]

application of 3-iodo-1H-indole-5-carboxylic acid in organic solar cells

Application Note: 3-Iodo-1H-indole-5-carboxylic Acid as a Bifunctional Scaffold for Organic Photovoltaics

Executive Summary

This compound (CAS: 1308644-52-1) is a critical bifunctional building block for the synthesis of metal-free organic sensitizers and non-fullerene acceptors (NFAs) in Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs). Its structural utility lies in its orthogonal reactivity:

-

C3-Iodine Handle: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend

-conjugation with donor moieties. -

C5-Carboxylic Acid: A pre-installed anchoring group (or acceptor precursor) essential for binding to semiconductor oxide surfaces (e.g., TiO

, ZnO) or for esterification to solubilizing alkyl chains.

This guide details the strategic application of this compound in synthesizing Donor-

Strategic Application & Mechanism

In the architecture of a D-

-

The "Anchor" Role (C5): The carboxylic acid group (-COOH) forms bidentate or ester-like linkages with the hydroxyl groups on the TiO

surface. This direct attachment facilitates ultra-fast electron injection ( -

The "Connector" Role (C3): The iodine atom allows for the modular attachment of electron-rich donors (e.g., Triphenylamine, Carbazole) or

-spacers (e.g., Thiophene) via cross-coupling. This extension redshifts the absorption spectrum, enhancing light harvesting in the visible region.

Molecular Design Pathway

Figure 1: Synthetic workflow transforming the indole scaffold into a functional photovoltaic material.[1]

Experimental Protocol: Synthesis of Indole-Based Sensitizer

Objective: Synthesize a prototype D-

Reagents Required:

-

Substrate: this compound (>98% purity).

-

Coupling Partner: 4-(Diphenylamino)phenylboronic acid (Donor).

-

Catalyst: Pd(PPh

) -

Base: K

CO -

Solvents: DMF, Toluene, Ethanol.

Step-by-Step Methodology:

Phase A: Protection & Solubilization (Recommended) Direct coupling on the free acid can poison Pd-catalysts. Esterification is advised.

-

Esterification: Dissolve 1.0 eq of this compound in Methanol. Add catalytic H

SO -

Workup: Evaporate solvent, neutralize with NaHCO

, extract with Ethyl Acetate. Yields Methyl 3-iodo-1H-indole-5-carboxylate . -

N-Alkylation (Critical for Device Performance):

-

Dissolve the ester (1.0 eq) in dry DMF.

-

Add NaH (1.2 eq) at 0°C under Argon. Stir for 30 min.

-

Add 1-Iodohexane (1.5 eq) dropwise. Stir at RT for 12 hours.

-

Rationale: The hexyl chain prevents dye aggregation on the TiO

surface, which is a primary cause of charge recombination.

-

Phase B: Suzuki-Miyaura Cross-Coupling

-

Setup: In a Schlenk tube, combine:

-

N-hexyl-3-iodo-indole ester (1.0 eq)

-

4-(Diphenylamino)phenylboronic acid (1.2 eq)

-

Pd(PPh

) -

K

CO -

Toluene/Ethanol (3:1 ratio, degassed).

-

-

Reaction: Heat to 90°C under Argon for 12-24 hours. Monitor by TLC (disappearance of the iodo-indole).

-

Purification: Silica gel column chromatography (Hexane/DCM gradient).

Phase C: Hydrolysis to Active Dye

-

Dissolve the coupled ester in THF/MeOH (1:1).

-

Add LiOH (10 eq, dissolved in min. water). Reflux for 4 hours.

-

Acidify with HCl (1M) to pH 3. The free acid dye will precipitate. Filter and dry.[2]

Device Fabrication Protocol (DSSC)

Objective: Fabricate a solar cell to validate the performance of the synthesized dye.

Materials:

-

FTO Glass (Fluorine-doped Tin Oxide, 7-15

/sq). -

TiO

Paste (20 nm particle size). -

Electrolyte (Iodide/Triiodide redox couple).[3]

-

Counter Electrode (Platinum paste).

Workflow:

-

Photoanode Preparation:

-

Clean FTO glass (Detergent -> Water -> Acetone -> Isopropanol).

-

Apply TiO

paste via doctor blading or screen printing. -

Sinter at 450°C for 30 minutes.

-

-

Sensitization (Dye Loading):

-

Prepare a 0.3 mM solution of the synthesized Indole-Dye in Ethanol/THF.

-

Additive: Add 10 mM Chenodeoxycholic Acid (CDCA) to the dye solution.[4]

-

Note: CDCA is a co-adsorbent that reduces dye aggregation, crucial for planar indole dyes.

-

Immerse the sintered TiO

electrode in the solution for 12-18 hours in the dark.

-

-

Assembly:

-

Sandwich the sensitized photoanode with a Platinized counter electrode using a Surlyn thermoplastic spacer.

-

Inject the electrolyte through a pre-drilled hole.

-

Seal the hole with a cover glass and Surlyn.

-

Characterization & Data Analysis

When evaluating the this compound derivative, focus on these metrics:

| Parameter | Symbol | Target Value | Significance |

| Short-Circuit Current | >12 mA/cm | Indicates efficient light harvesting and electron injection.[4][5] | |

| Open-Circuit Voltage | >0.70 V | Suggests reduced recombination at the TiO | |

| Fill Factor | >0.65 | Measures the "squareness" of the I-V curve; affected by series resistance. | |

| Absorption Max | 450-550 nm | Should be redshifted compared to the starting material. |

Device Architecture Diagram

Figure 2: Cross-section of the DSSC device highlighting the dye's location.

Troubleshooting & Optimization

-

Low

: Often caused by dye aggregation or "back electron transfer" (electrons jumping from TiO-

Solution: Increase the concentration of the CDCA co-adsorbent or increase the length of the N-alkyl chain (e.g., use Octyl instead of Hexyl).

-

-

Poor Solubility: The free acid form of the dye can be insoluble in non-polar solvents.

-

Solution: Use THF/Ethanol mixtures for sensitization. Ensure the N-alkylation step (Step A3) was successful.

-

-

Low

: Inefficient coupling.-

Check: Verify the Suzuki coupling conversion by NMR. Unreacted 3-iodo material will not act as a donor and will competitively bind to TiO

, blocking active sites.

-

References

-

BenchChem. Synthetic Methodologies for this compound and Analogues. Retrieved from

-

Sigma-Aldrich. this compound Product Specification. Retrieved from

-

Irgashev, R. A., et al. (2017).[6][7] Novel push-pull thieno[2,3-b]indole-based dyes for efficient dye-sensitized solar cells.[7] Arkivoc, 2017(iv), 34-50.[7] Retrieved from

-

Lu, Z., et al. (2013). Triindole-cored star-shaped molecules for organic solar cells. Journal of Materials Chemistry A, 1, 7657-7665. Retrieved from

-

Sireesha, P., et al. (2017). Carboxylic acid-functionalized multi-walled carbon nanotubes-polyindole/Ti2O3: A novel hybrid nanocomposite as highly efficient photo-anode for dye-sensitized solar cells.[8] Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 3. Effect of Position of Donor Units and Alkyl Groups on Dye-Sensitized Solar Cell Device Performance: Indoline–Aniline Donor-Based Visible Light Active Unsymmetrical Squaraine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole fused heterocycles as sensitizers in dye-sensitized solar cells: an overview - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00499A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Application Note: Chemoselective Functionalization of the Carboxylic Acid Group in 3-Iodo-1H-indole-5-carboxylic Acid

Executive Summary

3-Iodo-1H-indole-5-carboxylic acid is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, BAF complex modulators, and other pharmacologically active indole derivatives[1]. Functionalizing the C5-carboxylic acid moiety—typically via amidation or esterification—is a critical step in library generation. However, the presence of the C3-iodo group and the unprotected indole nitrogen (N1-H) introduces significant chemoselectivity challenges. This application note provides field-proven, self-validating protocols for the chemoselective amidation and esterification of this scaffold.

Mechanistic Insights & Chemoselectivity Challenges

When designing functionalization routes for this specific indole scaffold, two primary structural vulnerabilities must be managed to ensure high yields and prevent side reactions:

-